molecular formula C2Na2O4 B1602490 Sodium oxalate-13C2 CAS No. 260429-91-2

Sodium oxalate-13C2

Cat. No.: B1602490
CAS No.: 260429-91-2
M. Wt: 135.984 g/mol
InChI Key: ZNCPFRVNHGOPAG-BQTCFENJSA-L
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Description

Sodium oxalate-13C2, also known as oxalic acid-13C2 sodium salt, is a chemical compound with the molecular formula Na2(13C2O4). It is a stable isotope-labeled compound where the carbon atoms in the oxalate group are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing metabolic pathways and studying enzyme kinetics due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium oxalate-13C2 can be synthesized by neutralizing oxalic acid-13C2 with sodium hydroxide. The reaction typically involves mixing a stoichiometric amount of oxalic acid-13C2 with sodium hydroxide in an aqueous solution, followed by evaporation to yield the anhydrous this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and isotopic enrichment. The final product is often dried and purified through recrystallization to achieve the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium oxalate-13C2 is widely used in various scientific research fields:

Mechanism of Action

The mechanism by which sodium oxalate-13C2 exerts its effects is primarily through its role as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound in various chemical and biological processes. This isotopic labeling provides insights into metabolic pathways, enzyme kinetics, and reaction mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms is crucial .

Properties

IUPAC Name

disodium;oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCPFRVNHGOPAG-BQTCFENJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583973
Record name Disodium (~13~C_2_)ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.984 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260429-91-2
Record name Disodium (~13~C_2_)ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260429-91-2
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Synthesis routes and methods

Procedure details

Causticisation with lime slurry then converts the sodium carbonate and bicarbonate to sodium hydroxide. The recovery of sodium hydroxide from the effluent results in soda savings of approximately 0.6 tonne/tonne of sodium oxalate. It is estimated that this will result in savings of over 5600 tonnes per annum at the Worsley Alumina refinery alone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium oxalate-13C2
Reactant of Route 2
Sodium oxalate-13C2
Reactant of Route 3
Sodium oxalate-13C2

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